Lactic Acid - 152-36-3

Lactic Acid

Catalog Number: EVT-7904847
CAS Number: 152-36-3
Molecular Formula: C3H6O3
C3H6O3
CH3CHOHCOOH

HC3H5O3
Molecular Weight: 90.08 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
  • Source: Lactic acid is produced naturally through anaerobic fermentation by certain bacteria, notably lactic acid bacteria (LAB), often found in fermented foods like yogurt and sauerkraut. It's also produced in muscles during intense physical activity when oxygen supply is limited [, , , , ].

  • Role in Scientific Research: Lactic acid's importance in scientific research stems from its diverse applications. It serves as a crucial building block for biodegradable polymers, a potential food preservative, and a key player in cellular metabolism studies [, , , , ].

Future Directions
  • Sustainable Production: Researchers aim to develop more efficient and cost-effective methods for producing lactic acid from renewable resources like agricultural residues and industrial by-products []. This focus on sustainability aligns with the growing demand for bio-based chemicals and materials.

  • Advanced Materials: Further research is needed to improve PLA's properties, such as its mechanical strength, thermal stability, and barrier properties, to expand its applications in various fields []. This includes exploring novel polymerization techniques, developing PLA-based composites, and modifying PLA's structure to enhance its performance.

  • Biomedical Applications: Lactic acid and its polymers hold significant potential in biomedical applications. Further research focuses on developing novel drug delivery systems, tissue engineering scaffolds, and wound healing materials []. This includes investigating the biocompatibility and biodegradability of different PLA formulations and exploring their interactions with cells and tissues.

  • Metabolic Engineering: Scientists are engineering microorganisms to enhance lactic acid production, aiming for higher yields, improved productivity, and expanded substrate utilization []. This involves modifying metabolic pathways, optimizing fermentation conditions, and developing robust microbial strains for industrial-scale lactic acid production.

  • Food Preservation: Research continues to explore lactic acid's potential as a natural food preservative to enhance food safety and extend shelf life [, , ]. This includes investigating the antimicrobial activity of lactic acid against a wider range of foodborne pathogens and optimizing its application in various food products.

Synthesis Analysis

Methods of Synthesis

Lactic acid can be synthesized through two primary methods: fermentation and chemical synthesis.

  1. Fermentation:
    • This method utilizes microorganisms such as Lactobacillus spp. to convert sugars into lactic acid. Various substrates, including glucose, lactose, and molasses, can be used.
    • The fermentation process can yield optically pure forms of lactic acid depending on the strain used. For instance, Lactobacillus paracasei can produce predominantly L-lactic acid from glucose-rich substrates .
  2. Chemical Synthesis:
    • The lactonitrile process is a notable chemical route for producing racemic lactic acid from acrylonitrile by hydrolysis .
    • More recently, innovative approaches have emerged that utilize carbon dioxide and ethanol in a multi-enzymatic system to produce lactic acid efficiently .

Technical Details

The fermentation process typically involves batch or continuous systems where conditions such as pH, temperature, and substrate concentration are carefully controlled to optimize yield. Chemical synthesis often requires catalysts and specific reaction conditions to achieve desired purity levels.

Molecular Structure Analysis

Data

  • Molecular Weight: 90.08 g/mol
  • Melting Point: 16.5 °C (for L-lactic acid)
  • Boiling Point: 122 °C at 1 mmHg
Chemical Reactions Analysis

Reactions

Lactic acid participates in various chemical reactions:

  1. Esterification: Lactic acid can react with alcohols to form esters.
  2. Dehydration: Under certain conditions, lactic acid can lose water to form lactide, a cyclic diester used in polymer production.
  3. Oxidation: It can be oxidized to form pyruvic acid.

Technical Details

For example, the esterification of lactic acid with ethanol produces ethyl lactate:

C3H6O3+C2H5OHC5H10O3+H2OC_3H_6O_3+C_2H_5OH\rightarrow C_5H_{10}O_3+H_2O
Mechanism of Action

Process

Lactic acid primarily functions as an intermediate in metabolic pathways. In anaerobic respiration, glucose is converted into pyruvate via glycolysis; under low oxygen conditions, pyruvate is further reduced to lactic acid by lactate dehydrogenase.

Data

The conversion process can be summarized as follows:

GlucosePyruvateLactic Acid\text{Glucose}\rightarrow \text{Pyruvate}\rightarrow \text{Lactic Acid}

This pathway is crucial for energy production in muscle cells during intense exercise when oxygen levels are insufficient.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Colorless liquid
  • Odor: Slightly sour
  • Solubility: Miscible with water; soluble in ethanol and ether.

Chemical Properties

  • pH (1 M solution): Approximately 3.86
  • Density: 1.209 g/cm³ at 20 °C
  • Reactivity: Can act as both an acid and alcohol due to its functional groups.
Applications

Scientific Uses

Lactic acid has diverse applications across various fields:

  1. Food Industry: Used as a preservative and flavoring agent.
  2. Pharmaceuticals: Employed in drug formulation and as a pH regulator.
  3. Biodegradable Plastics: Poly(lactic acid), derived from lactic acid, is used in biodegradable plastics for packaging and medical devices.
  4. Cosmetics: Incorporated into skin care products due to its moisturizing properties.
Historical Evolution and Industrial Significance of Lactic Acid

Discovery and Early Applications in Traditional Fermentation Processes

Lactic acid (C₃H₆O₃) was first isolated in 1780 by Swedish chemist Carl Wilhelm Scheele from sour milk, where it manifested as "Mjölksyra" (milk acid) [3] [6]. This discovery established the compound’s intrinsic link to spontaneous fermentation, though its biological significance remained unexplored until the mid-19th century. In 1843, German physician-chemist Johann Joseph Scherer documented lactic acid in human blood under pathological conditions, specifically in fatalities resulting from septic and hemorrhagic shock. His analysis of postpartum patients revealed elevated lactic acid levels, correlating tissue hypoxia with acid accumulation—a finding foundational to understanding metabolic acidosis [1] [6].

Traditional fermentation harnessed indigenous microbial communities for food preservation. Louis Pasteur’s 1856 identification of Lactobacillus as the bacterial agent responsible for acidification revolutionized dairy processing [3]. These early applications relied on spontaneous fermentation, where lactic acid bacteria (LAB) converted lactose into lactic acid, lowering pH to inhibit spoilage organisms. Artisanal techniques included:

  • Vegetable fermentation: Salt brines promoted LAB growth for products like sauerkraut.
  • Dairy cultures: Mesophilic strains (Lactococcus lactis) generated mild acids in cheeses, while thermophilic strains (Streptococcus thermophilus) produced sharper flavors in yogurts [9].

Table 1: Key Historical Milestones in Lactic Acid Science

YearScientistContribution
1780Carl Wilhelm ScheeleFirst isolation from sour milk
1843Johann Joseph SchererDetected lactic acid in human blood during shock
1856Louis PasteurIdentified Lactobacillus as fermentation agent
1891Araki & ZillessenLinked muscle hypoxia to lactic acid production
1895Boehringer IngelheimScaled microbial fermentation for industrial production

Transition from Artisanal to Industrial-Scale Production

The late 19th century marked a paradigm shift from craft production to industrial manufacturing, driven by chemical and microbial innovations. Chemical synthesis, commercialized in the 1880s, involved hydrolyzing lactonitrile (derived from acetaldehyde and hydrogen cyanide) to yield racemic DL-lactic acid. Though cost-effective, this method produced optically impure acid unsuitable for advanced applications like biodegradable plastics [3] [10].

Bioproduction emerged as a superior alternative with Boehringer Ingelheim’s inaugural fermentation facility in 1895 [3] [6]. Early industrial fermentation faced three constraints:

  • Strain limitations: Wild-type LAB required complex nutrients (yeast extract) and produced low yields.
  • Process inefficiencies: Batch systems necessitated frequent sterilization, increasing downtime.
  • Downstream costs: Acid purification involved lime precipitation, generating gypsum waste [10].

The socioeconomic impact was profound. Artisanal trades like shoemaking—where apprentices hand-stitched leather using organic acids for tanning—were supplanted by factories. The 1860 New England shoemakers’ strike highlighted labor resistance to mechanization, as artisans protested wage suppression and deskilling [4]. Post-1960, innovations resolved industrial bottlenecks:

  • Immobilized reactors: Continuous systems with Lactobacillus cells entrapped in alginate beads boosted productivity to 8–10 g/L/h.
  • Metabolic engineering: Lactobacillus casei mutants minimized byproducts (acetate) and utilized pentose sugars, raising yields to 95–99% theoretical maximum [9] [10].

Table 2: Evolution of Lactic Acid Production Methods

EraMethodOutput CapacityOptical PurityKey Limitation
Pre-1890Artisanal fermentationKilograms/weekVariableSeasonal variability
1890–1960Early industrial batchTons/year~80% L-isomerNutrient costs
1960–2000Continuous fermentation10,000 tons/year>95% L- or D-isomerGypsum waste
2000–presentMembrane-integrated SSF100,000 tons/year>99% isomer-specificFeedstock pretreatment

Role in the Emergence of Biorefineries and Circular Economy Models

Lactic acid’s versatility as a platform chemical has positioned it at the nexus of biorefinery development, converting waste biomass into value-added products while minimizing environmental footprints. The “food vs. fuel” debate spurred adoption of non-edible feedstocks, with three generations emerging:

  • First-gen: Refined sugars (e.g., sugarcane juice) – High cost ($500–600/ton) and scalability issues.
  • Second-gen: Lignocellulose (e.g., corn stover) – Requires energy-intensive pretreatment.
  • Third-gen: Macroalgae and food waste – Avoids arable land use; captures carbon dioxide [2] [5] [8].

Integrated biorefineries exemplify circularity. For instance, food waste valorization employs Lactobacillus amylovorus to ferment organic solids into lactic acid, while residues undergo anaerobic digestion for biogas. A 2021 study demonstrated 40 g/L lactic acid extraction from waste using anionic resins (e.g., Amberlite IRA-67), with subsequent biogas yield increasing by 22% due to reduced acidity [2] [8].

Techno-economic analyses reveal compelling advantages:

  • Macroalgae detritus: Saccharina latissima hydrolysis yields 0.7 g LA/g sugar, reducing production costs by 30% versus glucose-based routes [5].
  • Plastic recycling: Chemically depolymerized PLA can be reconstituted into virgin-grade polymer, closing the material loop [8].

Policy frameworks like the EU’s Waste Framework Directive (2008/98/EC) incentivize such models by mandating organic waste separation and setting fertilizer standards for digestates [8]. Nevertheless, challenges persist in downstream processing:

  • Impurity sensitivity: Complex broths reduce resin efficiency (37% decline in BA765 resin capacity with real food waste vs. synthetic solutions) [2].
  • Energy intensity: Conventional distillation consumes 25–30% of total production energy.

Table 3: Biorefinery Feedstocks for Sustainable Lactic Acid Production

FeedstockLactic Acid YieldByproduct UtilizationCarbon Footprint Reduction
Food waste58–94 g/kg wasteBiogas from residues50–60% vs. chemical synthesis
Macroalgae (e.g., Eucheuma denticulatum)0.63 g/g sugarsAlginate extracts for pharmaceuticals70–80% vs. corn starch
Sugarcane bagasse0.48 g/g celluloseLignin-derived biochar40–50% vs. glucose

Properties

CAS Number

152-36-3

Product Name

Lactic Acid

IUPAC Name

2-hydroxypropanoic acid

Molecular Formula

C3H6O3
C3H6O3
CH3CHOHCOOH

HC3H5O3

Molecular Weight

90.08 g/mol

InChI

InChI=1S/C3H6O3/c1-2(4)3(5)6/h2,4H,1H3,(H,5,6)

InChI Key

JVTAAEKCZFNVCJ-UHFFFAOYSA-N

SMILES

CC(C(=O)O)O

Solubility

Completely soluble in water
Miscible with water
Completely soluble in ethanol, diethyl ether, and other organic solvents which are miscible with water. It is virtually insoluble in benzene and chloroform.
Miscible with glycerol
Soluble in alcohol and furfurol; slightly soluble in ether; insoluble in chloroform, petroleum ether, carbon disulfide. Miscible with alcohol-ether solution.
Solubility in water: miscible
miscible with water, glycerol, glycols, oils
miscible at room temperature (in ethanol)

Canonical SMILES

CC(C(=O)O)O

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